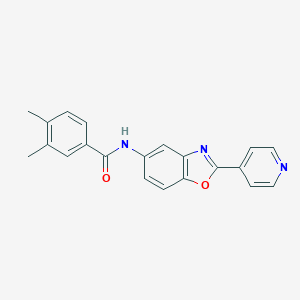![molecular formula C24H23N3O2 B278593 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels and receptors, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis and inhibits cell growth. In neurobiology, it modulates the activity of ion channels and receptors. In immunology, it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential applications in cancer therapy, including in combination with other drugs. Another direction is to study its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of this compound.
Synthesemethoden
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-methyl-5-nitrophenylamine with 2,4-dimethylphenol, followed by reduction and acetylation. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurobiology, it has been found to modulate the activity of ion channels and receptors, suggesting potential applications in the treatment of neurological disorders. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.
Eigenschaften
Produktname |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C24H23N3O2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-8-11-22(17(3)12-15)29-14-23(28)25-21-13-18(10-9-16(21)2)24-26-19-6-4-5-7-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
SBMJNDQMWIJCHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)